2-(3H-Imidazo[4,5-c]quinolin-2-yl)ethanamine;dihydrochloride
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Overview
Description
2-(3H-Imidazo[4,5-c]quinolin-2-yl)ethanamine;dihydrochloride is a chemical compound with a molecular weight of 285.18 g/mol It is a derivative of imidazoquinoline, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazoquinoline ring . The ethanamine group is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-(3H-Imidazo[4,5-c]quinolin-2-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazoquinoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced imidazoquinoline derivatives.
Substitution: Formation of various substituted imidazoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3H-Imidazo[4,5-c]quinolin-2-yl)ethanamine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3H-Imidazo[4,5-c]quinolin-2-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets in biological systems. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazoquinoline derivatives: Compounds with similar core structures but different substituents.
Quinoline derivatives: Compounds with a quinoline core structure.
Imidazole derivatives: Compounds with an imidazole ring structure.
Uniqueness
2-(3H-Imidazo[4,5-c]quinolin-2-yl)ethanamine;dihydrochloride is unique due to its specific combination of the imidazoquinoline core and the ethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-(3H-imidazo[4,5-c]quinolin-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4.2ClH/c13-6-5-11-15-10-7-14-9-4-2-1-3-8(9)12(10)16-11;;/h1-4,7H,5-6,13H2,(H,15,16);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGKUYDGGQQMSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)NC(=N3)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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